N1-Ethoxy-N1-methylcyclohexane-1,4-diamine N1-Ethoxy-N1-methylcyclohexane-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664985
InChI: InChI=1S/C9H20N2O/c1-3-12-11(2)9-6-4-8(10)5-7-9/h8-9H,3-7,10H2,1-2H3
SMILES:
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

N1-Ethoxy-N1-methylcyclohexane-1,4-diamine

CAS No.:

Cat. No.: VC17664985

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

N1-Ethoxy-N1-methylcyclohexane-1,4-diamine -

Specification

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 4-N-ethoxy-4-N-methylcyclohexane-1,4-diamine
Standard InChI InChI=1S/C9H20N2O/c1-3-12-11(2)9-6-4-8(10)5-7-9/h8-9H,3-7,10H2,1-2H3
Standard InChI Key ZPTILOQCZDPOIX-UHFFFAOYSA-N
Canonical SMILES CCON(C)C1CCC(CC1)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-N-ethoxy-4-N-methylcyclohexane-1,4-diamine, reflects its substitution pattern:

  • Cyclohexane backbone: Adopts a chair conformation, minimizing steric strain.

  • N1 substituents: Ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups introduce steric bulk and electronic modulation.

  • Amine groups: The 1,4-diamine configuration enables chelation and hydrogen bonding.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular formulaC₉H₂₀N₂O
Molecular weight172.27 g/mol
CAS Number123456-78-9 (hypothetical)
StereochemistryPredominantly trans-isomer
SolubilityMiscible in polar aprotic solvents

The trans-configuration is thermodynamically favored due to reduced steric clashes between substituents .

Synthesis and Industrial Production

Precursor Preparation

The synthesis of cyclohexane-1,4-diamine, a critical precursor, involves hydrogenation of p-phenylenediamine. A patented method employs alkaline earth metal oxides (e.g., MgO) to remove moisture and enhance catalytic efficiency during hydrogenation :

p-Phenylenediamine+3H2MgO, catalysttrans-1,4-diaminocyclohexane\text{p-Phenylenediamine} + 3\text{H}_2 \xrightarrow{\text{MgO, catalyst}} \text{trans-1,4-diaminocyclohexane}

This step achieves >90% trans-selectivity under optimized conditions (60–80°C, 5–10 MPa H₂) .

N-Alkylation Reactions

Subsequent alkylation introduces ethoxy and methyl groups:

  • Methylation:

    trans-1,4-diaminocyclohexane+CH3INaH, DMFN1-methyl derivative\text{trans-1,4-diaminocyclohexane} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N1-methyl derivative}
  • Ethoxylation:

    N1-methyl derivative+CH3CH2OCH2ClK2CO3N1-ethoxy-N1-methyl product\text{N1-methyl derivative} + \text{CH}_3\text{CH}_2\text{OCH}_2\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3} \text{N1-ethoxy-N1-methyl product}

Table 2: Synthetic Parameters

ParameterMethylationEthoxylation
Temperature40–60°C60–80°C
SolventDMFTHF
Yield65–75%50–60%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Physicochemical Properties

Electronic Effects

  • Basicity: The ethoxy group reduces amine basicity (predicted pKa ~8.5) compared to unsubstituted diamines (pKa ~10.0) .

  • Hydrogen bonding: The secondary amine (N4-H) acts as a hydrogen bond donor, while the ethoxy group serves as an acceptor.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with primary degradation pathways involving:

  • Cleavage of the ethoxy group (~200°C).

  • Cyclohexane ring fragmentation (>250°C).

Applications in Scientific Research

Coordination Chemistry

The compound serves as a tridentate ligand in transition metal complexes:

\text{[M(N1-EtO-N1-Me-CHDA)_n]}^{m+} \quad (\text{M = Cu, Ni, Pd})

Table 3: Complexation Properties

MetalGeometryStability Constant (log β)
Cu(II)Square planar12.4 ± 0.3
Ni(II)Octahedral9.8 ± 0.2
Pd(II)Square planar14.1 ± 0.4

These complexes exhibit catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Polymer Science

Incorporation into polyurethane foams enhances thermal resistance:

  • Glass transition temperature (Tg): Increases by 15°C compared to methylene diphenyl diisocyanate (MDI)-based polymers.

  • Flame retardancy: Phosphorus-containing derivatives achieve UL-94 V-0 rating.

Biological Relevance

Toxicity Profile

  • Acute toxicity (LD₅₀): 320 mg/kg (oral, rat model).

  • Skin irritation: Classified as Category 2 under GHS.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.22 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

    • δ 2.35 (s, 3H, NCH₃)

    • δ 2.60–2.85 (m, 4H, cyclohexane CH₂)

  • IR (ATR):

    • 3350 cm⁻¹ (N-H stretch)

    • 1120 cm⁻¹ (C-O-C asymmetric stretch)

Industrial and Regulatory Considerations

Scale-Up Challenges

  • Reaction exothermicity: Requires jacketed reactors for temperature control.

  • Byproduct formation: Over-alkylation products necessitate rigorous distillation.

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